Methyl 4-(4-methylbenzyl)benzoate
Description
Methyl 4-(4-methylbenzyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylate position and a 4-methylbenzyl substituent at the para position of the aromatic ring. The compound’s structure combines aromatic rigidity with the flexibility of the methylene linker, making it a versatile intermediate in organic synthesis and drug discovery. Its structural simplicity and modularity allow for derivatization to explore physicochemical or biological properties, as seen in compounds with similar backbones .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 4-[(4-methylphenyl)methyl]benzoate |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(10-8-14)16(17)18-2/h3-10H,11H2,1-2H3 |
InChI Key |
RNGSIMRJOCSJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methyl]benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[(4-Methylphenyl)methyl]benzoic acid.
Reduction: Formation of 4-[(4-Methylphenyl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-Methylphenyl)methyl]benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-(4-methylbenzyl)benzoate with structurally or functionally related benzoate derivatives, focusing on substituent effects, synthesis strategies, and applications.
Structural and Functional Analogues
Substituent Effects on Properties
- Polarity and Solubility: The target compound’s 4-methylbenzyl group introduces moderate hydrophobicity, ideal for lipid bilayer penetration in drug delivery. In contrast, the cyanobenzyl ether in 23n increases polarity (logP reduction), enhancing aqueous solubility. The sulfamoyl group in Methyl 4-(N-(4-methylbenzyl)sulfamoyl)benzoate adds hydrogen-bonding capacity, improving crystallinity but reducing membrane permeability.
Thermal Stability :
Reactivity :
- Photolabile sulfamoyl groups in Methyl 4-(N-(4-methylbenzyl)sulfamoyl)benzoate enable clean C–S bond cleavage under UV light , a feature absent in the target compound.
- The hydroxyl group in Methyl 4-benzyloxy-2-hydroxybenzoate allows for further functionalization (e.g., esterification), whereas the target’s methyl ester is less reactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
